molecular formula C4H7N2+ B8483265 1-Methylimidazolium

1-Methylimidazolium

Cat. No.: B8483265
M. Wt: 83.11 g/mol
InChI Key: MCTWTZJPVLRJOU-UHFFFAOYSA-O
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Description

1-Methylimidazolium is a cationic component of ionic liquids (ILs), characterized by a five-membered aromatic ring with a methyl group at the N1 position. It is widely used in catalysis, green chemistry, and materials science due to its tunable physicochemical properties, such as low volatility, high thermal stability, and good solubility . Common derivatives include This compound tetrafluoroborate ([Hmim]BF₄), This compound chloride ([Hmim]Cl), and This compound trinitromethanide, which vary in anion choice to optimize reactivity, viscosity, and biodegradability . Applications span organic synthesis (e.g., multicomponent reactions, benzimidazole synthesis) , antimicrobial materials , and solvent-free adhesives .

Scientific Research Applications

Synthesis and Catalysis

1-Methylimidazolium compounds, particularly this compound trifluoroacetate and this compound hydrogen sulfate, have been extensively studied for their catalytic properties.

  • Biginelli Reaction : The use of this compound trifluoroacetate as a solvent and catalyst in the Biginelli reaction has demonstrated high yields in the synthesis of 3,4-dihydropyrimidinones (DHPMs). These compounds are noted for their pharmacological properties, including anticancer and antiviral activities. The reaction conditions are mild, and the catalyst can be recycled effectively without significant loss of reactivity .
  • Hydrogen Sulfate Application : this compound hydrogen sulfate has been utilized in various catalytic systems. For instance, it has been shown to facilitate the synthesis of hydroquinazoline derivatives and spiro[indoline-3',2-quinazoline] diones, emphasizing its role in promoting environmentally friendly chemical processes .

Biomass Conversion

This compound compounds have been explored for their effectiveness in biomass conversion processes.

  • 5-Hydroxymethylfurfural Production : Research indicates that this compound chloride can assist in converting glucose and cellulose into 5-hydroxymethylfurfural (HMF) under ultrasonic conditions. This process is significant as HMF is a key platform chemical for producing biofuels and bioplastics .

Environmental Applications

The environmental impact of ionic liquids like this compound is an area of active research.

  • Toxicity Studies : Studies conducted by the National Toxicology Program have investigated the toxicity of various ionic liquids, including those containing this compound. The findings suggest that while some ionic liquids may exhibit low toxicity levels, their environmental interactions require careful assessment due to potential adverse effects on aquatic life .

Biological Applications

The biological activities associated with derivatives of this compound are noteworthy.

  • Antiviral and Anticancer Properties : Compounds derived from 3,4-dihydropyrimidinones synthesized using this compound-based catalysts have shown promising results against various cancer cell lines and viruses such as HIV. This highlights the potential of these compounds in pharmaceutical applications .

Summary Table of Applications

Application AreaSpecific Use CasesReferences
Synthesis and CatalysisBiginelli reaction for DHPMs
Hydroquinazoline synthesis
Biomass ConversionProduction of HMF from glucose/cellulose
Environmental ImpactToxicity studies on aquatic life
Biological ActivitiesAntiviral and anticancer research

Q & A

Q. Basic: What are the standard protocols for synthesizing and characterizing 1-methylimidazolium-based ionic liquids (ILs)?

Methodological Answer:
Synthesis typically involves alkylation of 1-methylimidazole with haloalkanes or acid-base neutralization. For example, this compound acetate is synthesized by reacting 1-methylimidazole with acetic acid under anhydrous conditions. Characterization requires:

  • Nuclear Magnetic Resonance (NMR): To confirm cation structure (e.g., 1H^1H-NMR for alkyl chain integration and 13C^{13}C-NMR for verifying substituents) .
  • Elemental Analysis: To validate purity and stoichiometry, particularly for newly synthesized salts .
  • Mass Spectrometry (MS): For identifying molecular ions and detecting impurities .
  • Thermogravimetric Analysis (TGA): To assess thermal stability and decomposition profiles .
    Reproducibility Tip: Follow guidelines from journals like the Beilstein Journal of Organic Chemistry, which mandate detailed experimental sections and supplementary data for verification .

Q. Advanced: How can researchers model proton transfer reactions in this compound acetate systems?

Methodological Answer:
Proton transfer in pseudo-protic ILs like [Im1H][OAc] involves quantum-mechanical (QM) calculations and kinetic modeling:

  • QM Scans: Use density functional theory (DFT) with a polarizable continuum model (PCM) to calculate protonation/deprotonation energies of 1-methylimidazole, acetate, and acetic acid .
  • Markov Chain Models: Apply reducible Markov chains to simulate equilibrium concentrations of ionic (e.g., [Im1H+^+], [OAc^-]) and neutral species (e.g., acetic acid) .
  • Ab Initio Molecular Dynamics (AIMD): To track Grotthuss-like proton hopping and vehicle diffusion mechanisms impacting conductivity .
    Key Insight: Experimental validation (e.g., Raman spectroscopy for vapor-phase speciation ) is critical to reconcile discrepancies between simulations and observed conductivities.

Q. Basic: Which spectroscopic techniques are used to analyze the vapor phase of this compound ionic liquids?

Methodological Answer:

  • Raman Spectroscopy: Identifies dominant neutral species (e.g., 1-methylimidazole and acetic acid) in the vapor phase via vibrational band assignments .
  • FT-ICR Mass Spectrometry: Validates gas-phase composition, particularly for low-volatility ILs .
  • Infrared (IR) Spectroscopy: Complements Raman data by detecting asymmetric stretching modes of carboxylates or imidazolium cations .
    Experimental Design Note: Ensure high-purity samples to avoid interference from decomposition products.

Q. Advanced: How do Grotthuss and vehicle mechanisms contribute to proton conductivity in this compound-based protic ionic liquids?

Methodological Answer:

  • Grotthuss Mechanism: Involves proton hopping via hydrogen-bond networks. In [Im1H][OAc], rotating cations or acetic acid molecules enable proton transfer without bulk diffusion .
  • Vehicle Mechanism: Relies on diffusion of charged species (e.g., [Im1H+^+]) or neutral molecules (e.g., acetic acid) .
    Validation Strategy: Combine AIMD simulations with experimental conductivity measurements to quantify the contribution of each mechanism .

Q. Basic: What are the best practices for ensuring reproducibility in experimental methods involving this compound compounds?

Methodological Answer:

  • Detailed Documentation: Follow journal guidelines (e.g., Beilstein J. Org. Chem.) to include exact reaction conditions, purification steps, and characterization data .
  • Batch Consistency: Use high-purity precursors (e.g., >98% 1-methylimidazole) and avoid hygroscopic solvents .
  • Data Sharing: Provide raw NMR/MS spectra and crystallographic data (if applicable) in supplementary materials .

Q. Advanced: How can structural disorder in materials synthesized with this compound as a structure-directing agent (SDA) be addressed?

Methodological Answer:

  • Solid-State NMR: Resolves local disorder in frameworks (e.g., gallium phosphates) by analyzing 19F^{19}F/31P^{31}P chemical shifts .
  • Single-Crystal X-Ray Diffraction (SCXRD): Models partial occupancies of SDAs and bridging anions (e.g., fluoride in GaPO-34A) .
  • Elemental Analysis: Cross-check stoichiometry to validate occupancy refinements .
    Challenge: Disorder complicates charge-balance calculations; use complementary techniques like electron microscopy for validation.

Q. Basic: What are the key considerations when designing toxicity and biodegradability studies for this compound ILs?

Methodological Answer:

  • Toxicity Assays: Use fungal/bacterial models (e.g., Candida tropicalis, E. coli) to measure IC50_{50} values at concentrations ≤2.0 mM .
  • Biodegradability Tests: Apply Closed Bottle Test (CBT) over 28 days to monitor CO2_2 evolution; note that this compound derivatives often show poor biodegradability .
  • Control Experiments: Compare with reference ILs (e.g., pyridinium salts) to contextualize results .

Q. Advanced: How do computational approaches reconcile discrepancies between experimental and theoretical data in proton transfer studies?

Methodological Answer:

  • Reaction Window Sampling: Use collision theory with 7 ps windows to refine transition probabilities .
  • Hybrid QM/Molecular Mechanics (QM/MM): Integrates electronic structure calculations with force fields to model bulk-phase effects .
  • Error Analysis: Quantify uncertainties in DFT functionals (e.g., B3LYP vs. M06-2X) and solvent models (e.g., PCM vs. explicit solvent) .
    Key Insight: Experimental validation via equilibrium concentration measurements (e.g., NMR titration) is essential .

Comparison with Similar Compounds

Comparison with Similar Compounds

Catalytic Performance

1-Methylimidazolium vs. Other Imidazolium-Based ILs

  • This compound tetrafluoroborate ([Hmim]BF₄) : Exhibits superior catalytic activity in benzimidazole synthesis, achieving 98% yield in 30 minutes at ambient temperature, outperforming traditional catalysts like NH₄OAc (60% yield, 12 hours) and [BMIM]BF₄ (85% yield, 2 hours) .
  • 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl) : Less efficient in condensation reactions due to steric hindrance from the ethyl group, requiring higher temperatures (80°C) and longer reaction times .

This compound vs. Pyridinium-Based ILs

Pyridinium ILs (e.g., 3-methoxy pyridinium) generally exhibit higher melting points (140–169°C vs. 99–101°C for this compound ILs) but lower catalytic activity in esterification reactions. For example, tropine-based acidic ILs catalyze esterification 2–5x faster than [Hmim]BF₄, attributed to stronger Brønsted acidity .

Physicochemical Properties

Melting Points and Thermal Stability

Compound Melting Point (°C) Thermal Decomposition (°C)
[Hmim]Cl 99–101 >250
[EMIM]Br 61–63 220–240
Pyridinium n-butyl amide 167–169 200–210

This compound ILs have lower melting points than pyridinium analogs, making them more suitable as room-temperature ILs. However, pyridinium ILs show marginally higher thermal stability .

Biodegradability

  • Ester-functionalized this compound ILs : Biodegradation increases with ester chain length (methyl: 5%, ethyl: 20%, n-butyl: 27% in 28 days). This trend is absent in amide-functionalized analogs (0–1% biodegradation) .
  • Pyridinium ILs : Similar ester-dependent biodegradation (methyl: 8%, ethyl: 16%, n-butyl: 21%) but slower degradation kinetics compared to this compound ILs .

Antimicrobial Properties

  • This compound chloride-modified cellulose : Shows broad-spectrum activity against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) bacteria, attributed to cationic charge disruption of microbial membranes .
  • 1-Hexadecyl-3-methylimidazolium : High antifungal activity against Candida spp. (IC₅₀: 10–50 µM) but significant toxicity to Pseudomonas putida, limiting biodegradability .

Anticancer Activity

  • Spiro compounds synthesized with [Hmim]Cl : Moderate antiproliferative activity (IC₅₀: 49–101 µM) against HCT116, PC3, SNB19, and HL60 cell lines .
  • Imidazo[2,1-b]thiazole derivatives : Higher potency (IC₅₀: <10 µM in some cases) but require complex synthetic routes .

Environmental Impact

Toxicity

  • This compound ILs : Low to moderate microbial toxicity (IC₅₀: >100 µM for most strains) unless functionalized with long alkyl chains (e.g., hexadecyl), which increase toxicity 10-fold .
  • Pyridinium ILs : Consistently higher toxicity to fungi (e.g., Candida albicans) due to enhanced membrane interaction .

Properties

Molecular Formula

C4H7N2+

Molecular Weight

83.11 g/mol

IUPAC Name

3-methyl-1H-imidazol-3-ium

InChI

InChI=1S/C4H6N2/c1-6-3-2-5-4-6/h2-4H,1H3/p+1

InChI Key

MCTWTZJPVLRJOU-UHFFFAOYSA-O

Canonical SMILES

C[N+]1=CNC=C1

Origin of Product

United States

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